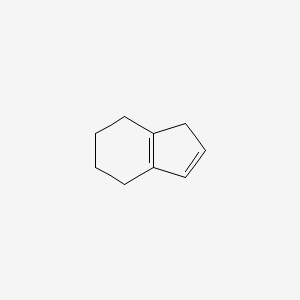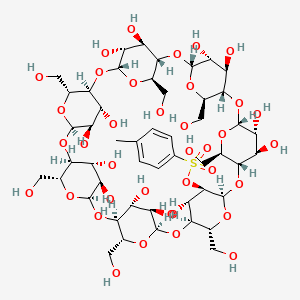
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane is a complex organometallic compound with the molecular formula C35H62Cl2P2Ru. It is known for its applications in various fields of chemistry, including catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of ruthenium chloride with tricyclopentylphosphine and 3-methylbut-2-enylidene ligand under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: Reduction reactions can be used to modify the oxidation state of the ruthenium center.
Substitution: Substitution reactions can occur at the ruthenium center, replacing ligands with other groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or ozone.
Reduction reactions may involve the use of hydrogen gas or other reducing agents.
Substitution reactions can be facilitated by using various nucleophiles or electrophiles.
Major Products Formed:
Oxidation reactions can produce ruthenium oxides.
Reduction reactions can yield lower oxidation state ruthenium complexes.
Substitution reactions can result in the formation of new organometallic complexes.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound is used as a catalyst in various reactions, including olefin metathesis, which is a valuable reaction for the formation of carbon-carbon double bonds.
Medicine: Research is ongoing to explore the use of this compound in medicinal chemistry, including its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials through catalytic processes.
Mecanismo De Acción
The mechanism by which Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane exerts its effects involves its ability to act as a catalyst in various reactions. The ruthenium center interacts with substrates to facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Grubbs Catalyst: Another well-known catalyst used in olefin metathesis reactions.
Schrock Catalyst: A molybdenum-based catalyst also used in olefin metathesis.
Uniqueness: Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane is unique in its ligand structure, which provides specific reactivity and selectivity in catalytic processes compared to other similar compounds.
Propiedades
Número CAS |
220883-08-9 |
|---|---|
Fórmula molecular |
C35H62Cl2P2Ru |
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane |
InChI |
InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
UCDVULRIJNJVEV-UHFFFAOYSA-L |
SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
SMILES canónico |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)



![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)







